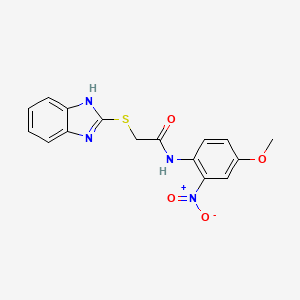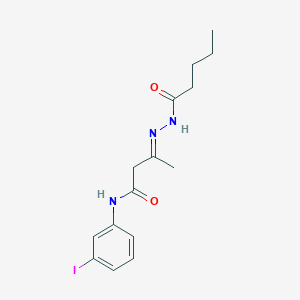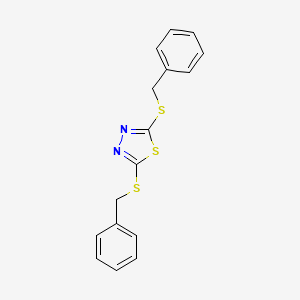![molecular formula C25H21N3O2S B15016376 5-{[(2,5-Dimethylphenyl)amino]methylidene}-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15016376.png)
5-{[(2,5-Dimethylphenyl)amino]methylidene}-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(2,5-Dimethylphenyl)amino]methylidene}-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes a diazinane ring, a sulfanylidene group, and various aromatic substituents
Méthodes De Préparation
The synthesis of 5-{[(2,5-Dimethylphenyl)amino]methylidene}-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethylphenylamine with a suitable aldehyde to form the intermediate Schiff base, followed by cyclization with diphenylthiourea under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings, using reagents like halogens or nitro compounds.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent amines and thiourea derivatives.
Applications De Recherche Scientifique
5-{[(2,5-Dimethylphenyl)amino]methylidene}-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Research is ongoing into its potential as an anticancer agent, given its ability to interfere with cellular signaling pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their function. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. The sulfanylidene group can also interact with thiol groups in proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar compounds include other diazinane derivatives and thiourea-based compounds Compared to these, 5-{[(2,5-Dimethylphenyl)amino]methylidene}-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its specific substitution pattern and the presence of both sulfanylidene and aromatic groups
References
Propriétés
Formule moléculaire |
C25H21N3O2S |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
5-[(2,5-dimethylphenyl)iminomethyl]-6-hydroxy-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C25H21N3O2S/c1-17-13-14-18(2)22(15-17)26-16-21-23(29)27(19-9-5-3-6-10-19)25(31)28(24(21)30)20-11-7-4-8-12-20/h3-16,29H,1-2H3 |
Clé InChI |
QHLRMPJCVJWVAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)N=CC2=C(N(C(=S)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-2-iodo-6-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15016296.png)



![4-Chloro-N-({N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15016322.png)
![N'-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15016328.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15016333.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide](/img/structure/B15016351.png)
![N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B15016365.png)
![2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-iodo-4-methylphenol](/img/structure/B15016378.png)
![4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B15016386.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B15016388.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B15016390.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-methylphenyl)butanamide](/img/structure/B15016406.png)
